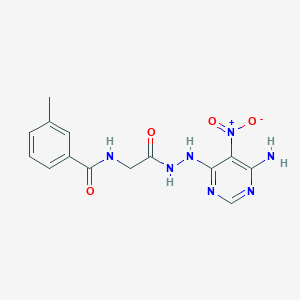

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

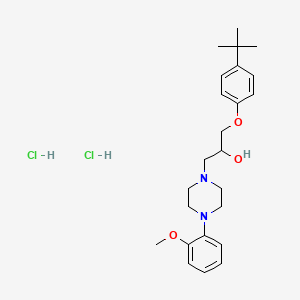

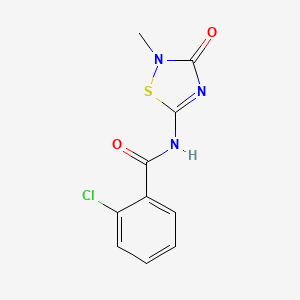

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide is a chemical compound with the following properties:

- Molecular Formula : C₁₃H₁₁BrClN₇O₄

- Molecular Weight : 444.63 g/mol

- SMILES Notation : Nc1ncnc(NNC(=O)CNC(=O)c2cc(Br)ccc2Cl)c1N+[O-]

- CAS Number : 450346-11-9

Molecular Structure Analysis

The molecular structure consists of a benzamide core with a hydrazinecarbonyl group attached to the pyrimidine ring. The presence of nitro and amino groups suggests potential reactivity and biological activity.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:

- Hydrolysis : Cleavage of the hydrazinecarbonyl bond.

- Reduction : Conversion of the nitro group to an amino group.

- Substitution : Replacing functional groups on the benzamide ring.

Physical And Chemical Properties Analysis

- Solubility : The solubility of this compound in different solvents (e.g., DMSO) needs investigation.

- Melting Point : Experimental determination required.

- Stability : Assess stability under various conditions (e.g., temperature, pH).

Applications De Recherche Scientifique

Structural and Thermochemical Studies of Nitrofurantoin Complexes

A study by Vangala, Chow, and Tan (2013) explored the molecular complexes formed by nitrofurantoin with various pyridyl bases and 4-aminobenzamide, leading to the identification of solvates and co-crystal solvates. These complexes offer insights into designing new solid forms involving Active Pharmaceutical Ingredients (APIs), potentially applicable to N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide (Vangala, Chow, & Tan, 2013).

Synthesis and Antihypertensive Activity

Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) synthesized a series of thiosemicarbazides, triazoles, and Schiff bases showing antihypertensive α-blocking activity. This study indicates the potential of pyrimidine derivatives in developing antihypertensive agents, which could extend to the research and development of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide as a therapeutic compound (Abdel-Wahab et al., 2008).

Air Monitoring of Aldehydes and Ketones

Büldt and Karst (1999) developed a new reagent, N-methyl-4-hydrazino-7-nitrobenzofurazan, for determining aldehydes and ketones, showcasing an alternative approach for air quality monitoring. This suggests potential environmental applications of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide in analytical chemistry or environmental science (Büldt & Karst, 1999).

Hypoxia-Selective Cytotoxicity

Palmer, van Zijl, Denny, and Wilson (1995) studied a bioreductive drug showing selective toxicity for hypoxic cells, which might relate to the exploration of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide in cancer research, particularly in designing hypoxia-selective cytotoxins (Palmer, van Zijl, Denny, & Wilson, 1995).

Hydrazinolysis of Pyrimidine Derivatives

Dickinson and Jacobsen (1975) reported on the hydrazinolysis reactions of pyrimidine derivatives, leading to various products. This chemical reaction pathway may provide a foundation for further chemical synthesis and application studies related to N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide (Dickinson & Jacobsen, 1975).

Safety And Hazards

- Toxicity : Evaluate toxicity based on animal studies.

- Handling Precautions : Follow standard laboratory safety protocols.

- Environmental Impact : Assess potential environmental hazards.

Orientations Futures

Research avenues include:

- Biological Activity : Investigate potential as an antimicrobial, antitumor, or anti-inflammatory agent.

- Structure-Activity Relationship (SAR) : Explore modifications for improved properties.

- Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.

Please note that the above analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications.

Propriétés

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O4/c1-8-3-2-4-9(5-8)14(23)16-6-10(22)19-20-13-11(21(24)25)12(15)17-7-18-13/h2-5,7H,6H2,1H3,(H,16,23)(H,19,22)(H3,15,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQQVDVSGXDWJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2921227.png)

![4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline](/img/structure/B2921228.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921236.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2921250.png)